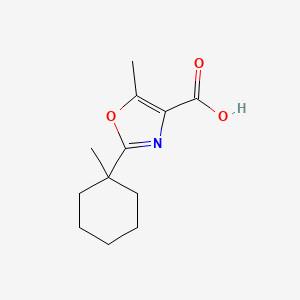![molecular formula C11H12N2O2 B12894223 2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-06-4](/img/structure/B12894223.png)
2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of biologically active compounds . This compound is characterized by the presence of a pyrrolidine ring fused with a pyridine ring, making it a unique structure in the realm of heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methylpyridine with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of 4-methylpyridine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the pyridine ring, making it less complex and potentially less biologically active.
4-Methylpyridine: A simpler compound with only the pyridine ring, lacking the pyrrolidine-2,5-dione moiety.
1-((4-Methylphenyl)sulfanyl)pyrrolidine-2,5-dione: A similar compound with a sulfur atom in place of the nitrogen in the pyridine ring, which may alter its chemical and biological properties.
The uniqueness of 1-((4-Methylpyridin-3-yl)methyl)pyrrolidine-2,5-dione lies in its combined pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56635-06-4 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-[(4-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-5-12-6-9(8)7-13-10(14)2-3-11(13)15/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
VQIWHZMFSQLTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)CN2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
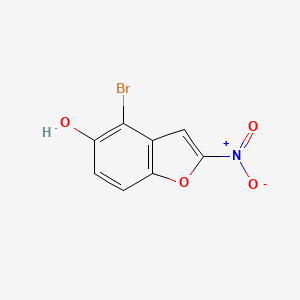
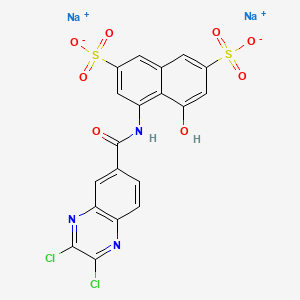
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
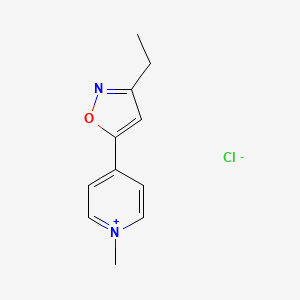
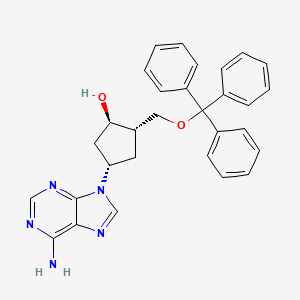
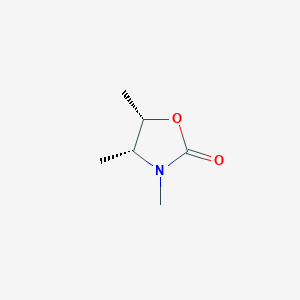
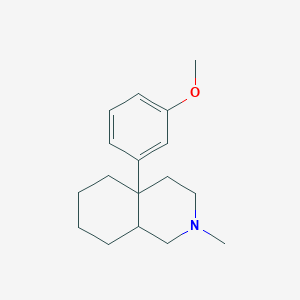
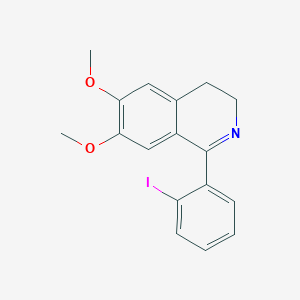
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
